REACTION_CXSMILES
|
C([Li])CCC.C(NC(C)C)(C)C.[F:13][C:14]1[C:19](I)=[CH:18][CH:17]=[CH:16][N:15]=1.[I:21][CH3:22]>C1COCC1>[F:13][C:14]1[C:19]([CH3:18])=[C:22]([I:21])[CH:17]=[CH:16][N:15]=1
|
Name
|
|
Quantity
|
53.8 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
8.71 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
18.3 g
|
Type
|
reactant
|
Smiles
|
FC1=NC=CC=C1I
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
12.8 g
|
Type
|
reactant
|
Smiles
|
IC
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Type
|
CUSTOM
|
Details
|
After being stirred at the same temperature under nitrogen atmosphere for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at the same temperature under nitrogen atmosphere for 1 hour
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at the same temperature under nitrogen atmosphere for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The mixture was quenched with aqueous saturated ammonium chloride solution at 0 C
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
WASH
|
Details
|
washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by a silica gel column chromatography (hexane/ethyl acetate)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=NC=CC(=C1C)I
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 88.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |